molecular formula C20H12ClN3O2S B2639706 (2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile CAS No. 476675-30-6

(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile

Cat. No.: B2639706
CAS No.: 476675-30-6
M. Wt: 393.85
InChI Key: SEXYXHCHHGSNJI-CRAVZTJYSA-N
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Description

This compound is a conjugated dienenitrile featuring a thiazole core substituted with a 4-chlorophenyl group at position 4 and a penta-2,4-dienenitrile chain terminating in a 4-nitrophenyl group (E,E stereochemistry). Thiazole derivatives are known for diverse biological activities, including antifungal, antibacterial, and insecticidal properties .

Properties

IUPAC Name

(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O2S/c21-17-8-6-15(7-9-17)19-13-27-20(23-19)16(12-22)3-1-2-14-4-10-18(11-5-14)24(25)26/h1-11,13H/b2-1+,16-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXYXHCHHGSNJI-CRAVZTJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile is a thiazole derivative that has garnered attention for its potential biological activities. Its structure includes a thiazole ring and nitrophenyl substituents, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C20H13ClN2S
  • Molecular Weight : 348.8 g/mol
  • Purity : Typically 95% .

Research indicates that this compound exhibits several biological activities primarily through the inhibition of specific enzymes and pathways:

  • Inhibition of DMT1 : The compound has been shown to inhibit the Divalent Metal Transporter 1 (DMT1), which plays a critical role in iron uptake in the body. This inhibition may be significant in conditions where iron overload is a concern .
  • Antibacterial Activity : Studies have demonstrated that thiazole derivatives possess antibacterial properties. For instance, compounds similar to this one have shown effective inhibition against Staphylococcus aureus topoisomerase IV, with IC50 values as low as 0.012 μg/mL, indicating potent antibacterial activity .
  • Antiviral Potential : The compound's thiazole moiety may also contribute to antiviral activity. Thiazole derivatives have been evaluated for their effectiveness against various viruses, including herpes simplex virus (HSV) and feline coronavirus (FCoV), suggesting potential applications in antiviral therapies .

Efficacy Against Pathogens

The biological activity of this compound has been assessed in several studies:

  • Antibacterial Studies : In vitro assays have indicated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances its interaction with bacterial enzymes, leading to effective inhibition .
  • Antiviral Studies : Compounds with similar structures have been shown to possess antiviral properties against HSV and other viruses. The mechanism involves interference with viral replication processes .

Case Studies and Research Findings

Several studies highlight the biological activity of thiazole derivatives:

StudyFindings
Wang et al. (2016)Demonstrated that thiazole derivatives exhibit low toxicity and high bioactivity as insecticides and fungicides, suggesting potential agricultural applications .
ACS Journal of Medicinal Chemistry (2019)Reported that related thiazole compounds showed significant antibacterial potency compared to standard antibiotics like ampicillin .
Recent Advances in Heterocyclic Compounds (2021)Discussed the antiviral properties of thiazole derivatives against various viral infections, emphasizing their therapeutic potential .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that compounds containing thiazole and nitrophenyl moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been studied for their effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
  • Anticancer Properties :
    • Studies have shown that similar compounds can inhibit cancer cell proliferation. The presence of the nitrophenyl group is believed to enhance the cytotoxic effects against certain cancer types. Preliminary in vitro studies suggest that this compound could be further explored for its anticancer potential .
  • Enzyme Inhibition :
    • The compound may act as an enzyme inhibitor in biochemical pathways relevant to disease processes. For example, thiazole derivatives have been investigated for their ability to inhibit enzymes involved in cancer metabolism and inflammation .

Agricultural Applications

  • Pesticidal Activity :
    • The thiazole ring structure is common in agrochemicals. Compounds with similar frameworks have demonstrated insecticidal and fungicidal properties. Research into the synthesis of new pesticides incorporating this compound could lead to effective agricultural solutions .
  • Herbicide Development :
    • Given its structural components, there is potential for this compound to be developed into a herbicide targeting specific plant growth pathways. The nitrophenyl group may enhance selectivity towards target species while minimizing impact on non-target organisms .

Materials Science Applications

  • Organic Electronics :
    • The electronic properties of compounds like (2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the photophysical properties of similar compounds suggests they may have favorable charge transport characteristics .
  • Polymer Chemistry :
    • This compound could serve as a building block for synthesizing novel polymers with specific functionalities. Its reactivity allows for incorporation into polymer matrices that can be tailored for applications in coatings or composites .

Case Studies

  • Antimicrobial Testing :
    • A study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups. The results suggest that modifications to the thiazole structure can enhance antimicrobial activity .
  • Cytotoxicity Assays :
    • In vitro assays on various cancer cell lines revealed that compounds similar to this compound exhibited IC50 values indicating potent anticancer effects. Further studies are warranted to explore mechanism-of-action pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiazole Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name Substituents on Thiazole Core Terminal Group Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 4-(4-chlorophenyl) 4-nitrophenyl ~377.8 (calculated) High electron-withdrawing capacity
(2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile 4-(4-chlorophenyl) Thiophene-2-yl ~343.9 Potential bioactivity (unreported)
(2E,4E)-2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile 4-(1,3-benzodioxol-5-yl) 4-nitrophenyl ~407.4 Enhanced π-conjugation
(5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one 4-(4-methylphenyl)piperazin-1-yl 3-nitrobenzylidene ~450.5 Reported kinase inhibition activity
Key Observations:

Electron Effects : The 4-nitrophenyl group in the target compound enhances electron-withdrawing properties compared to analogues with thiophene or benzodioxolyl substituents. This may influence reactivity in charge-transfer interactions or catalytic processes.

Biological Activity : Compounds with nitroaryl groups (e.g., 4-nitrophenyl in the target compound and 3-nitrobenzylidene in ) are associated with kinase inhibition or antimicrobial effects, though specific data for the target compound requires further study.

Comparison with Thiadiazole Derivatives

While thiadiazoles (e.g., (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ) share a heterocyclic core with thiazoles, key differences include:

  • Electronic Structure : Thiadiazoles contain two nitrogen atoms in the ring, increasing electron deficiency compared to thiazoles.
  • Bioactivity : Thiadiazoles are well-documented for insecticidal and fungicidal applications , whereas thiazoles with nitro groups may target different pathways (e.g., redox signaling).

Computational and Experimental Insights

Electronic Properties

  • Multiwfn Analysis : Tools like Multiwfn enable electron density topology analysis, which could reveal charge distribution differences between the target compound and its benzodioxolyl analogue .
  • Docking Studies : AutoDock4 has been used to predict binding modes of thiazole derivatives. For example, the 4-nitrophenyl group may enhance binding to hydrophobic pockets in enzymes, similar to observations in .

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